molecular formula C14H19N3 B246950 1,5-dimethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole

1,5-dimethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole

Cat. No. B246950
M. Wt: 229.32 g/mol
InChI Key: ZPYDGRYMERGCNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JB-1 is a benzimidazole derivative that was first synthesized in the 1990s. It has been shown to have a high affinity for sigma-1 receptors, which are involved in a variety of physiological processes, including pain perception, neuroprotection, and cell survival. Due to its unique properties, JB-1 has been studied for its potential use in a wide range of scientific research applications.

Mechanism of Action

JB-1 works by binding to sigma-1 receptors, which are located in various parts of the body, including the brain, spinal cord, and immune system. When JB-1 binds to these receptors, it can modulate various physiological processes, including pain perception, neuroprotection, and cell survival.
Biochemical and physiological effects:
JB-1 has been shown to have a variety of biochemical and physiological effects, including:
- Increased cell survival: JB-1 has been shown to increase cell survival in various cell types, including neurons and cancer cells.
- Reduced oxidative stress: JB-1 has been shown to reduce oxidative stress in cells, which can help protect against damage caused by harmful stimuli.
- Modulation of ion channels: JB-1 has been shown to modulate various ion channels in cells, which can affect a variety of physiological processes, including pain perception and neurotransmitter release.

Advantages and Limitations for Lab Experiments

JB-1 has several advantages and limitations for lab experiments. Some of the advantages include:
- High affinity for sigma-1 receptors: JB-1 has a high affinity for sigma-1 receptors, which makes it a useful tool for studying the physiological processes that are modulated by these receptors.
- Versatile: JB-1 has been shown to have a variety of potential applications in scientific research, making it a versatile tool for researchers.
Some of the limitations of JB-1 for lab experiments include:
- Limited availability: JB-1 is not widely available, which can make it difficult for researchers to obtain and use in their experiments.
- Limited information: While JB-1 has been extensively studied, there is still much that is not known about its mechanism of action and potential applications.

Future Directions

There are several potential future directions for research on JB-1, including:
- Development of new treatments for neurodegenerative diseases: JB-1 has shown promise as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Development of new pain medications: JB-1 has been shown to have analgesic properties, making it a potential alternative to traditional pain medications such as opioids.
- Further study of sigma-1 receptors: JB-1's high affinity for sigma-1 receptors makes it a useful tool for studying these receptors and the physiological processes that they modulate. Further research in this area could lead to the development of new treatments for a variety of conditions.
- Development of new cancer treatments: JB-1 has been studied for its potential use in cancer research, particularly in the development of new treatments for breast cancer and other types of cancer.

Synthesis Methods

JB-1 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The exact method of synthesis may vary depending on the laboratory and the specific application of the compound.

Scientific Research Applications

JB-1 has been studied for its potential use in a variety of scientific research applications, including:
- Neuroprotection: JB-1 has been shown to protect neurons from damage caused by oxidative stress and other harmful stimuli. This makes it a promising candidate for the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Pain management: JB-1 has been shown to have analgesic properties, making it a potential alternative to traditional pain medications such as opioids.
- Cancer research: JB-1 has been studied for its potential use in cancer research, particularly in the development of new treatments for breast cancer and other types of cancer.
- Drug addiction: JB-1 has been shown to reduce drug-seeking behavior in animal models, making it a potential candidate for the development of new treatments for drug addiction.

properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

1,5-dimethyl-2-(pyrrolidin-1-ylmethyl)benzimidazole

InChI

InChI=1S/C14H19N3/c1-11-5-6-13-12(9-11)15-14(16(13)2)10-17-7-3-4-8-17/h5-6,9H,3-4,7-8,10H2,1-2H3

InChI Key

ZPYDGRYMERGCNB-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C(=N2)CN3CCCC3)C

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=N2)CN3CCCC3)C

Origin of Product

United States

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